molecular formula C22H18FN3O B12145518 N-{[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}benzamide

N-{[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}benzamide

Cat. No.: B12145518
M. Wt: 359.4 g/mol
InChI Key: MEIWLSIUJBIKSW-UHFFFAOYSA-N
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Description

N-{[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}benzamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring, a fluorobenzyl group, and a benzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}benzamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of Fluorobenzyl Group: The benzimidazole derivative is then alkylated with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of Benzamide Moiety: The final step involves the reaction of the alkylated benzimidazole with benzoyl chloride to form the benzamide moiety.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring and the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted under basic or acidic conditions depending on the nucleophile.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-{[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in various biological processes.

    Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interact with DNA/RNA to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}benzamide
  • N-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methyl}benzamide
  • N-{[1-(4-nitrobenzyl)-1H-benzimidazol-2-yl]methyl}benzamide

Uniqueness

N-{[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}benzamide is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H18FN3O

Molecular Weight

359.4 g/mol

IUPAC Name

N-[[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]methyl]benzamide

InChI

InChI=1S/C22H18FN3O/c23-18-12-10-16(11-13-18)15-26-20-9-5-4-8-19(20)25-21(26)14-24-22(27)17-6-2-1-3-7-17/h1-13H,14-15H2,(H,24,27)

InChI Key

MEIWLSIUJBIKSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F

Origin of Product

United States

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